Cas no 78861-49-1 (Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl-)

78861-49-1 structure
Product name:Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl-
Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl-
- AKOS034460572
- 1-amino-3-(4-fluorophenyl)-1-methylthiourea
- 4-(4-fluorophenyl)-2-methyl-3-thiosemicarbazide
- SMR000377533
- MLS001003565
- SCHEMBL9427622
- DTXSID501333594
- KXJUAJMIKVTWLP-UHFFFAOYSA-N
- Z56844974
- HMS2725J19
- CHEMBL1431528
- 78861-49-1
-
- Inchi: InChI=1S/C8H10FN3S/c1-12(10)8(13)11-7-4-2-6(9)3-5-7/h2-5H,10H2,1H3,(H,11,13)
- InChI Key: KXJUAJMIKVTWLP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 199.05794667Da
- Monoisotopic Mass: 199.05794667Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 73.4Ų
Hydrazinecarbothioamide, N-(4-fluorophenyl)-1-methyl- Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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